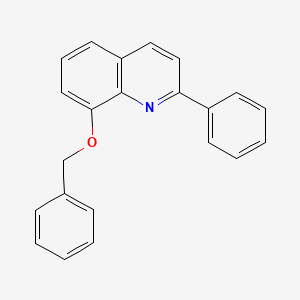
4-(6-ブロモ-1,3-ベンゾチアゾール-2-イル)-N-フェニルピペラジン-1-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(6-bromo-1,3-benzothiazol-2-yl)-N-phenylpiperazine-1-carboxamide is a complex organic compound that features a benzo[d]thiazole moiety, a bromine atom, and a piperazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
科学的研究の応用
4-(6-bromo-1,3-benzothiazol-2-yl)-N-phenylpiperazine-1-carboxamide has a wide range of scientific research applications:
Medicinal chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial applications: It can be used in the development of new materials with specific chemical properties, such as dyes and catalysts.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-bromo-1,3-benzothiazol-2-yl)-N-phenylpiperazine-1-carboxamide typically involves multiple steps:
Formation of the benzo[d]thiazole ring: This can be achieved by reacting aniline derivatives with ammonium thiocyanate in the presence of a brominating agent such as sodium bromide under mild reaction conditions.
Coupling with piperazine: The brominated benzo[d]thiazole is then coupled with N-phenylpiperazine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反応の分析
Types of Reactions
4-(6-bromo-1,3-benzothiazol-2-yl)-N-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols.
Coupling reactions: The piperazine ring can participate in coupling reactions with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiourea under conditions such as reflux in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
Substitution products: Depending on the nucleophile, products can include azides, nitriles, and thiols.
Oxidation products: Sulfoxides and sulfones are typical products of oxidation reactions.
Reduction products: Thiols and amines are common products of reduction reactions.
作用機序
The mechanism of action of 4-(6-bromo-1,3-benzothiazol-2-yl)-N-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets:
Enzyme inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity.
Receptor binding: It can act as an agonist or antagonist by binding to receptors on the cell surface, modulating cellular responses.
Pathway modulation: The compound can influence various cellular signaling pathways, leading to changes in gene expression and cellular behavior.
類似化合物との比較
Similar Compounds
Benzo[d]thiazole derivatives: Compounds like 2-aminobenzothiazole and 6-chlorobenzo[d]thiazole share structural similarities and exhibit similar biological activities.
Piperazine derivatives: Compounds such as N-phenylpiperazine and its analogs are also structurally related and have comparable pharmacological properties.
Uniqueness
4-(6-bromo-1,3-benzothiazol-2-yl)-N-phenylpiperazine-1-carboxamide is unique due to the presence of both the benzo[d]thiazole and piperazine moieties, which confer distinct chemical and biological properties. The bromine atom further enhances its reactivity and potential for functionalization .
特性
IUPAC Name |
4-(6-bromo-1,3-benzothiazol-2-yl)-N-phenylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN4OS/c19-13-6-7-15-16(12-13)25-18(21-15)23-10-8-22(9-11-23)17(24)20-14-4-2-1-3-5-14/h1-7,12H,8-11H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AINJHAIRIKENKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Br)C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-bromobenzo[D]thiazole-4-carboxylate](/img/structure/B2428062.png)


![1-[2-(3-Aminopropyl)-3-methylpiperidin-1-yl]-2-(3,5-dimethylthiophen-2-yl)ethanone;hydrochloride](/img/structure/B2428068.png)
![3-{[(4-Chloro-2,5-dimethoxyphenyl)amino]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2428070.png)
![2-({[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-(4-methoxyphenyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2428072.png)

![N-Methyl-1-[3-(3,4,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2428074.png)



![N-[2-(3-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2428080.png)
